molecular formula C11H15N3S B7575838 4-[(2-Methylimidazol-1-yl)methyl]-2-propan-2-yl-1,3-thiazole

4-[(2-Methylimidazol-1-yl)methyl]-2-propan-2-yl-1,3-thiazole

Cat. No. B7575838
M. Wt: 221.32 g/mol
InChI Key: DWLXLHFJNGDQJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(2-Methylimidazol-1-yl)methyl]-2-propan-2-yl-1,3-thiazole, also known as MIMT, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 4-[(2-Methylimidazol-1-yl)methyl]-2-propan-2-yl-1,3-thiazole is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. 4-[(2-Methylimidazol-1-yl)methyl]-2-propan-2-yl-1,3-thiazole has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a critical role in cellular defense against oxidative stress. 4-[(2-Methylimidazol-1-yl)methyl]-2-propan-2-yl-1,3-thiazole also modulates the activity of various enzymes and proteins involved in inflammation and cancer.
Biochemical and Physiological Effects:
4-[(2-Methylimidazol-1-yl)methyl]-2-propan-2-yl-1,3-thiazole has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro, 4-[(2-Methylimidazol-1-yl)methyl]-2-propan-2-yl-1,3-thiazole has been shown to inhibit the production of pro-inflammatory cytokines and to induce apoptosis in cancer cells. In vivo, 4-[(2-Methylimidazol-1-yl)methyl]-2-propan-2-yl-1,3-thiazole has been shown to improve cognitive function and to protect against neurodegenerative diseases. 4-[(2-Methylimidazol-1-yl)methyl]-2-propan-2-yl-1,3-thiazole has also been shown to have antioxidant and anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

4-[(2-Methylimidazol-1-yl)methyl]-2-propan-2-yl-1,3-thiazole has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has a high degree of purity. 4-[(2-Methylimidazol-1-yl)methyl]-2-propan-2-yl-1,3-thiazole is also stable under a wide range of conditions, making it suitable for use in various assays. However, there are also limitations to the use of 4-[(2-Methylimidazol-1-yl)methyl]-2-propan-2-yl-1,3-thiazole in lab experiments. Its mechanism of action is not fully understood, and it may have off-target effects that could complicate interpretation of results.

Future Directions

There are several future directions for research on 4-[(2-Methylimidazol-1-yl)methyl]-2-propan-2-yl-1,3-thiazole. One area of research is the development of 4-[(2-Methylimidazol-1-yl)methyl]-2-propan-2-yl-1,3-thiazole-based materials with unique properties for use in various applications. Another area of research is the investigation of 4-[(2-Methylimidazol-1-yl)methyl]-2-propan-2-yl-1,3-thiazole as a potential therapeutic agent for neurodegenerative diseases and cancer. Further studies are also needed to elucidate the mechanism of action of 4-[(2-Methylimidazol-1-yl)methyl]-2-propan-2-yl-1,3-thiazole and to identify any potential side effects or toxicity.

Synthesis Methods

4-[(2-Methylimidazol-1-yl)methyl]-2-propan-2-yl-1,3-thiazole can be synthesized using a multi-step process that involves the reaction of 2-methylimidazole with chloroacetic acid, followed by the reaction of the resulting intermediate with 2-bromo-2-methylpropane and thioacetamide. The final product is obtained through purification and isolation techniques.

Scientific Research Applications

4-[(2-Methylimidazol-1-yl)methyl]-2-propan-2-yl-1,3-thiazole has been studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and material science. In medicinal chemistry, 4-[(2-Methylimidazol-1-yl)methyl]-2-propan-2-yl-1,3-thiazole has been investigated for its anti-inflammatory and anti-cancer properties. In pharmacology, 4-[(2-Methylimidazol-1-yl)methyl]-2-propan-2-yl-1,3-thiazole has been shown to have neuroprotective effects and to improve cognitive function. In material science, 4-[(2-Methylimidazol-1-yl)methyl]-2-propan-2-yl-1,3-thiazole has been used as a building block for the synthesis of novel materials with unique properties.

properties

IUPAC Name

4-[(2-methylimidazol-1-yl)methyl]-2-propan-2-yl-1,3-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3S/c1-8(2)11-13-10(7-15-11)6-14-5-4-12-9(14)3/h4-5,7-8H,6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWLXLHFJNGDQJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CC2=CSC(=N2)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(2-Methylimidazol-1-yl)methyl]-2-propan-2-yl-1,3-thiazole

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